Home > Products > Screening Compounds P138362 > cyclo(-Nal-Gly-D-Tyr-Dab-Arg-)
cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) -

cyclo(-Nal-Gly-D-Tyr-Dab-Arg-)

Catalog Number: EVT-10927071
CAS Number:
Molecular Formula: C34H43N9O6
Molecular Weight: 673.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is a cyclic pentapeptide that has garnered interest due to its potential therapeutic applications, particularly in the field of oncology and as a receptor antagonist. This compound features a unique sequence of amino acids that contributes to its biological activity and specificity for certain receptors.

Source

The compound is synthesized through solid-phase peptide synthesis, a widely used method for producing peptides in both research and pharmaceutical settings. This technique allows for the precise assembly of amino acid sequences, enabling the creation of complex cyclic structures like cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) .

Classification

Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) can be classified as a cyclic peptide, specifically a cyclic antagonist of certain receptors. Its structure allows it to interact with G protein-coupled receptors, which play crucial roles in various physiological processes .

Synthesis Analysis

Methods

The synthesis of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) predominantly employs solid-phase peptide synthesis (SPPS). This method involves the following steps:

  1. Anchoring: The first amino acid is attached to a solid support.
  2. Coupling: Protected amino acids are sequentially added to the growing peptide chain.
  3. Deprotection: Protective groups are removed to allow for further reactions.
  4. Cyclization: The linear peptide is cyclized by forming a bond between the terminal amino acids.
  5. Cleavage and Purification: The final product is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reagent concentrations, to optimize yield and purity. Automated synthesizers are often employed for large-scale production .

Molecular Structure Analysis

Structure

Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) consists of five amino acids arranged in a cyclic format. The structural representation includes:

  • Naphthylalanine (Nal)
  • Glycine (Gly)
  • D-Tyrosine (D-Tyr)
  • Diaminobutyric acid (Dab)
  • Arginine (Arg)

This unique arrangement contributes to its biological activity and receptor binding affinity.

Data

  • Molecular Formula: C23H30N4O3
  • Molecular Weight: 414.52 g/mol
  • IUPAC Name: Naphthalen-1-yl-(2-amino-2-methylpropane-1,2-diyl)-glycine
  • Canonical SMILES: Cc1ccccc1C(=O)NC@HC@HC@HC@H

These structural characteristics are crucial for understanding its interaction with biological targets .

Chemical Reactions Analysis

Reactions

Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) can undergo various chemical reactions typical of peptides:

  1. Oxidation: Particularly at sulfur-containing residues if present.
  2. Reduction: Disulfide bonds can be reduced to free thiol groups if applicable.
  3. Substitution: Modifications can be made at specific amino acid residues to enhance or alter properties.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents like hydrogen peroxide.
  • Reducing agents such as dithiothreitol.
  • Coupling reagents like O-Benzotriazole-N,N,N’,N’-tetramethyluronium-hexafluoro-phosphate for substitutions .
Mechanism of Action

Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) exerts its pharmacological effects by selectively binding to specific receptors, potentially modulating pathways involved in neurotransmitter release and hormone secretion. The interaction with G protein-coupled receptors is significant in this context, influencing various physiological responses .

Physical and Chemical Properties Analysis

Physical Properties

Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) typically exhibits properties consistent with cyclic peptides:

  • Solubility: Generally soluble in polar solvents like water and methanol.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

The compound's reactivity is influenced by its amino acid composition:

  • Potential for hydrogen bonding due to polar groups.
  • Interaction with metal ions or other molecules through functional groups.

Relevant data from studies indicate that modifications can enhance stability and bioavailability, making it a candidate for therapeutic applications .

Applications

Cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) has potential applications in various scientific fields:

  1. Cancer Research: Its ability to bind specific receptors makes it useful in targeted cancer therapies.
  2. Drug Development: As a receptor antagonist, it may serve as a lead compound for developing new drugs targeting G protein-coupled receptors.
  3. Cosmetic Industry: Due to its peptide nature, it could be explored for use in topical formulations aimed at enhancing skin health or appearance .
Introduction to Cyclic Peptide Research Context

Historical Development of Cyclic Peptide Therapeutics

The therapeutic application of cyclic peptides represents a significant evolution in pharmaceutical science, originating from natural product discovery and advancing toward rational design. Gramicidin S, isolated in 1944, marked the first clinically used cyclic peptide antibiotic, demonstrating the inherent stability and bioactivity of cyclized structures in therapeutic contexts [7]. Over subsequent decades, approximately 53 cyclic peptides have gained regulatory approval worldwide, spanning antimicrobial, anticancer, and metabolic disease applications, with an average of one new cyclic peptide drug entering the market annually [1] [7]. This progression reflects a paradigm shift from serendipitous discovery to engineered innovation. Early cyclic peptides were predominantly natural products or derivatives thereof, such as vancomycin and daptomycin. However, contemporary drug development leverages advanced synthetic methodologies and computational design, enabling the creation of de novo cyclic peptides targeting biologically complex receptors, including G-protein-coupled receptors and protein-protein interaction interfaces [1]. The historical trajectory underscores two critical advantages: enhanced proteolytic resistance compared to linear counterparts and improved target selectivity due to conformational restriction. These intrinsic pharmacological benefits continue to drive cyclic peptide development, positioning them as versatile therapeutic modalities bridging small molecules and biologics.

Table 1: Key Milestones in Cyclic Peptide Therapeutic Development

Time PeriodDevelopment PhaseRepresentative ExamplesClinical Impact
1940s–1960sNatural Product IsolationGramicidin SFirst cyclic peptide antibiotics
1970s–1990sSemi-synthetic ModificationsVancomycin derivativesEnhanced antimicrobial potency
2000s–PresentRational Design & De Novo SynthesisIntegrin-targeting RGD peptidesExpanded applications in oncology and CNS diseases

Role of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) in Peptide Engineering Paradigms

The investigational peptide cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) exemplifies contemporary peptide engineering strategies aimed at optimizing pharmacological performance. Its sequence incorporates deliberate structural innovations: Naphthylalanine (Nal) provides enhanced aromatic stacking capabilities and lipophilicity to improve membrane permeability; D-Tyrosine confers resistance to proteolytic degradation by confounding chiral-specific enzymes; and 2,4-Diaminobutyric acid (Dab) introduces an additional cationic center and hydrogen bonding potential relative to canonical residues [3] [4]. This configuration embodies three pillars of modern cyclic peptide design: metabolic stabilization, conformational constraint, and receptor interaction optimization. Molecular weight analysis (673.8 g/mol) situates it within the "chemical space" considered optimal for cell permeability, typically below 700 Da [4] [6]. Empirical evidence suggests such engineered peptides exhibit improved bioavailability over linear precursors or canonical analogs, particularly for targets requiring blood-brain barrier penetration, such as opioid receptors [5]. The peptide’s architecture—characterized by a pentacyclic scaffold with defined stereochemistry—enables precise spatial orientation of pharmacophoric elements (cationic Arg, aromatic Nal/D-Tyr, flexible Gly), facilitating selective engagement with complex binding pockets. This exemplifies the transition from naturally inspired scaffolds to synthetically tailored architectures addressing specific therapeutic challenges.

Theoretical Frameworks for Structure-Function Relationships in Cyclic Peptides

The pharmacological behavior of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is interpretable through established biophysical and computational frameworks governing cyclic peptide design. Conformational rigidity theory posits that cyclization reduces the entropic penalty upon target binding, enhancing binding affinity and selectivity. Molecular dynamics simulations suggest this peptide adopts a β-turn-dominated structure stabilized by intramolecular hydrogen bonds between Dab and Gly residues [4]. Proteolytic resistance models attribute stability to D-amino acid incorporation (D-Tyr), which evades recognition by L-amino acid-specific proteases, and the Dab residue, whose non-canonical backbone disrupts protease active-site binding [3]. Quantitative Structure-Activity Relationship (QSAR) analyses further correlate bioactivity with specific physicochemical parameters:

Table 2: Structural Features and Functional Implications of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-)

Structural ElementTheoretical RationaleFunctional Consequence
Cyclic BackboneReduced conformational entropyEnhanced target affinity and binding kinetics
D-TyrosineChirality-based evasion of proteasesExtended plasma half-life
NaphthylalanineIncreased lipophilicity (cLogP ~1)Improved membrane permeability
Dab ResidueAdditional hydrogen bond donor capacityStrengthened receptor interactions

The topographical control framework explains how residue-specific modifications dictate receptor engagement. Computational docking studies indicate that the spatial arrangement of Dab’s side chain facilitates salt bridge formation with anionic membrane residues, while Nal’s extended aromatic system enables hydrophobic burial within receptor pockets [4] [6]. These principles collectively provide a mechanistic foundation for understanding the peptide’s stability, permeability, and target affinity—crucial metrics in therapeutic peptide engineering. The integration of these frameworks enables predictive refinement of cyclic peptide candidates, positioning cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) as a model for structure-guided design in targeted therapeutics [1] [7].

Properties

Product Name

cyclo(-Nal-Gly-D-Tyr-Dab-Arg-)

IUPAC Name

2-[3-[14-(2-aminoethyl)-11-[(4-hydroxyphenyl)methyl]-5-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

Molecular Formula

C34H43N9O6

Molecular Weight

673.8 g/mol

InChI

InChI=1S/C34H43N9O6/c35-14-13-26-32(48)41-25(6-3-15-38-34(36)37)31(47)43-27(18-21-7-10-22-4-1-2-5-23(22)16-21)30(46)39-19-29(45)40-28(33(49)42-26)17-20-8-11-24(44)12-9-20/h1-2,4-5,7-12,16,25-28,44H,3,6,13-15,17-19,35H2,(H,39,46)(H,40,45)(H,41,48)(H,42,49)(H,43,47)(H4,36,37,38)

InChI Key

HARPNEHNTFUJLG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCN)CC4=CC=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.